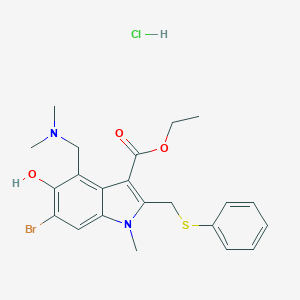
Arbidol Hydrochloride
Overview
Description
Arbidol Hydrochloride, also known as Umifenovir, is an antiviral medication used for the treatment of influenza and COVID infections primarily in Russia and China . It is not approved by the U.S. Food and Drug Administration (FDA) for the treatment or prevention of influenza . The drug is manufactured by Pharmstandard .
Synthesis Analysis
The synthetic method of Arbidol Hydrochloride takes p-benzoquinone and 3-aminocrotonic acid ethyl ester as starting materials, and undergoes Netzescu reaction, O-acylation, N-alkylation, bromination, benzene Thiophenol reaction, Mannich amine methylation reaction, and acidification with hydrochloric acid to obtain the final product .
Molecular Structure Analysis
Arbidol Hydrochloride features an indole core, functionalized at all but one position with different substituents . The molecular groups of Arbidol Hydrochloride - hydroxy, amino, and carboxy - can interact to form various hydrogen-bonded synthons . It adopts two types of conformations, namely “open” and “closed”, both of which correspond to local conformational energy minima of the isolated molecule .
Chemical Reactions Analysis
Arbidol Hydrochloride has been shown to improve solubility and release when complexed with β-cyclodextrin in the presence of a third component, poloxamer 188 . Also, a polymorphic transformation of Arbidol Hydrochloride probably occurs in the range of 130–140 °C .
Physical And Chemical Properties Analysis
Arbidol Hydrochloride is a solid compound . Its molecular formula is C22H26BrClN2O3S and its molecular weight is 513.9 g/mol . The crystals of Arbidol Hydrochloride usually appear as needles with a relatively large aspect ratio .
Scientific Research Applications
Sure, here are some of the scientific research applications of Arbidol Hydrochloride (ADL), also known as umifenovir :
-
Pharmaceuticals
- Application : Improving the Solubilization and Bioavailability of Arbidol Hydrochloride .
- Methods : The binary ADL/β-Cyclodextrin and ternary ADL/β-Cyclodextrin with 1% poloxamer 188 complexes were prepared by kneading and a solvent evaporation method .
- Results : The solubility (13.1 fold) and release of ADL were markedly improved in kneaded ternary ADL/β-Cyclodextrin with 1% poloxamer 188 . A significant improvement in the bioavailability (2.17 fold) was observed in comparison with pure ADL .
-
Antiviral Research
- Application : Arbidol as a broad-spectrum antiviral .
- Methods : Arbidol is used for prophylaxis as well as the treatment of human pulmonary diseases caused by influenza A and B viruses, hepatitis C and other human pathogenic respiratory viruses .
- Results : Arbidol demonstrates inhibitory activity against other viruses, enveloped or not, responsible for emerging or globally prevalent infectious diseases such as hepatitis B and C, gastroenteritis, hemorrhagic fevers or encephalitis .
-
COVID-19 Treatment
-
Inhibition of Chikungunya Virus Replication
-
Inhibition of Crimean-Congo Hemorrhagic Fever Virus Replication
-
Inhibition of Influenza Virus
-
Improving Bioavailability
- Application : Improving the solubilization and bioavailability of Arbidol Hydrochloride .
- Methods : The binary ADL/β-Cyclodextrin and ternary ADL/β-Cyclodextrin with 1% poloxamer 188 complexes were prepared by kneading and a solvent evaporation method .
- Results : The solubility (13.1 fold) and release of ADL were markedly improved in kneaded ternary ADL/β-Cyclodextrin with 1% poloxamer 188 . A significant improvement in the bioavailability (2.17 fold) was observed in comparison with pure ADL .
-
Inhibition of Hepatitis B and C Viruses
- Application : Inhibition of Hepatitis B and C viruses .
- Methods : Arbidol is used for prophylaxis as well as the treatment of human pulmonary diseases caused by influenza A and B viruses, hepatitis C and other human pathogenic respiratory viruses .
- Results : Arbidol demonstrates inhibitory activity against other viruses, enveloped or not, responsible for emerging or globally prevalent infectious diseases such as hepatitis B and C .
-
Inhibition of Gastroenteritis Virus
- Application : Inhibition of gastroenteritis virus .
- Methods : Arbidol is used for prophylaxis as well as the treatment of human pulmonary diseases caused by influenza A and B viruses, hepatitis C and other human pathogenic respiratory viruses .
- Results : Arbidol demonstrates inhibitory activity against other viruses, enveloped or not, responsible for emerging or globally prevalent infectious diseases such as gastroenteritis .
-
Inhibition of Hemorrhagic Fevers
- Application : Inhibition of hemorrhagic fevers .
- Methods : Arbidol is used for prophylaxis as well as the treatment of human pulmonary diseases caused by influenza A and B viruses, hepatitis C and other human pathogenic respiratory viruses .
- Results : Arbidol demonstrates inhibitory activity against other viruses, enveloped or not, responsible for emerging or globally prevalent infectious diseases such as hemorrhagic fevers .
-
Inhibition of Encephalitis Virus
- Application : Inhibition of encephalitis virus .
- Methods : Arbidol is used for prophylaxis as well as the treatment of human pulmonary diseases caused by influenza A and B viruses, hepatitis C and other human pathogenic respiratory viruses .
- Results : Arbidol demonstrates inhibitory activity against other viruses, enveloped or not, responsible for emerging or globally prevalent infectious diseases such as encephalitis .
-
Inhibition of SARS-CoV-2 Viral Pneumonia
- Application : Inhibition of SARS-CoV-2 viral pneumonia .
- Methods : Phase IV clinical trials involving arbidol/arbidol hydrochloride alone or in combination with interferon atomization, oseltamivir or Lopinavir/Ritonavir for treatment of SARS-CoV-2 viral pneumonia are under investigation .
- Results : The results of these clinical trials are still pending .
-
Inhibition of SARS Virus
-
Inhibition of Hepatitis C
-
Improving the Solubilization and Bioavailability of Arbidol Hydrochloride
- Application : Improving the solubilization and bioavailability of Arbidol Hydrochloride .
- Methods : The binary ADL/β-Cyclodextrin and ternary ADL/β-Cyclodextrin with 1% poloxamer 188 complexes were prepared by kneading and a solvent evaporation method .
- Results : The solubility (13.1 fold) and release of ADL were markedly improved in kneaded ternary ADL/β-Cyclodextrin with 1% poloxamer 188 . A significant improvement in the bioavailability (2.17 fold) was observed in comparison with pure ADL .
-
Inhibition of Influenza Virus
Safety And Hazards
Arbidol Hydrochloride should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3S.ClH/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;/h6-11,26H,5,12-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZHXQXQJGCSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arbidol Hydrochloride | |
CAS RN |
131707-23-8 | |
| Record name | Arbidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131707-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methyl-2-((phenylthio)methyl)-3-carbethoxy-4-((dimethylamino)methyl)-5-hydroxy-6-bromindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UMIFENOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CXV4OU367 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



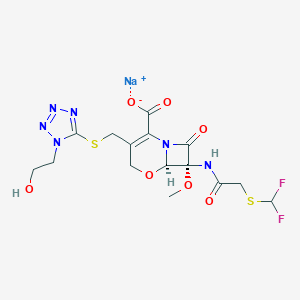
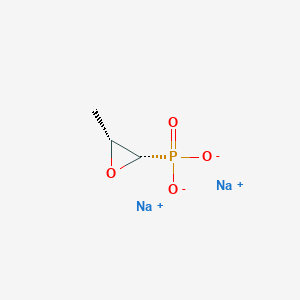
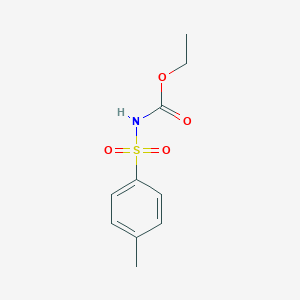
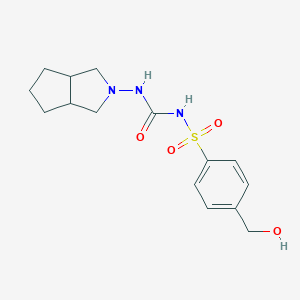
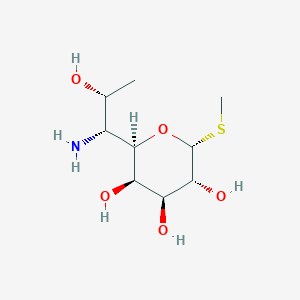
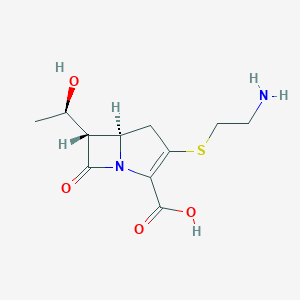
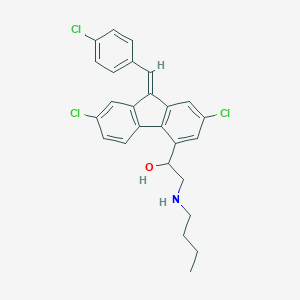
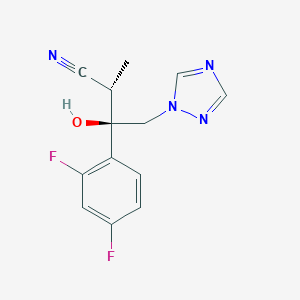
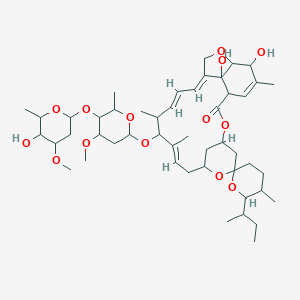
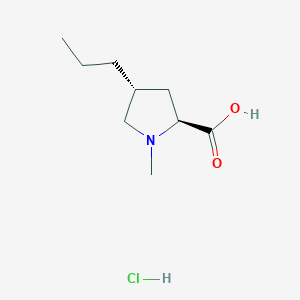
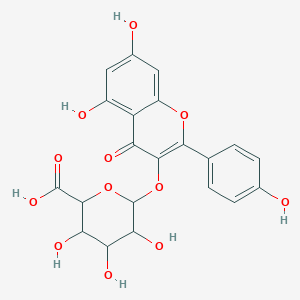
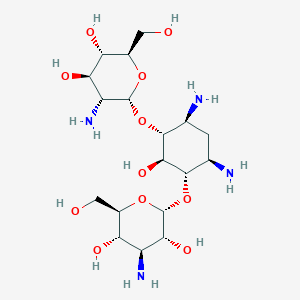
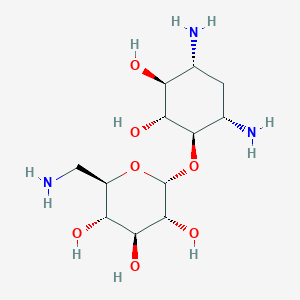
![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B194243.png)